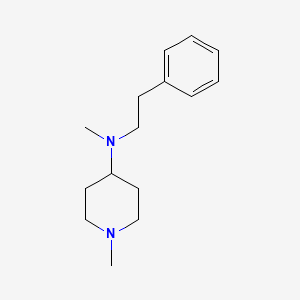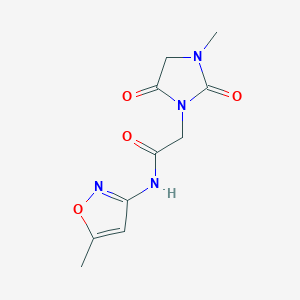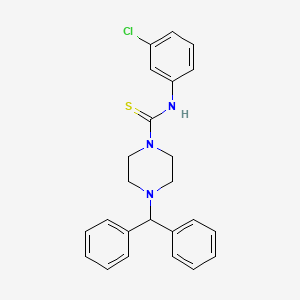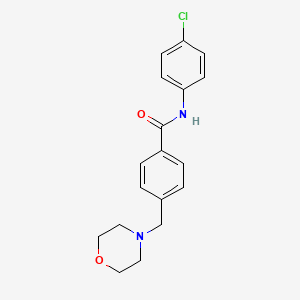![molecular formula C15H12N4O5 B4945122 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B4945122.png)
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound that features a benzene ring substituted with a nitrobenzoyl group and two carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation reactions to introduce the carboxamide groups. This can be done using reagents such as ammonia or amines in the presence of catalysts.
Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the benzene-1,3-dicarboxamide moiety. This can be achieved using coupling agents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or carboxamide groups are replaced by other functional groups.
Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products
Reduction: 5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 5-[(3-nitrobenzoyl)amino]benzoic acid and related carboxylic acids.
科学的研究の応用
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Chemical Research: Utilized as a building block in organic synthesis and for studying reaction mechanisms.
作用機序
The mechanism of action of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a nitro group.
Benzene-1,3,5-tricarboxamide: Lacks the nitrobenzoyl group but has three carboxamide groups.
Uniqueness
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c16-13(20)9-4-10(14(17)21)6-11(5-9)18-15(22)8-2-1-3-12(7-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXNOZRHDDRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4945048.png)

SULFAMOYL})AMINE](/img/structure/B4945059.png)


![ethyl 4-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4945079.png)
![1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4945083.png)
![N-[2-(3-pyridinyloxy)ethyl]-1,3-benzothiazole-6-carboxamide trifluoroacetate](/img/structure/B4945092.png)
![N-(2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4945098.png)
![N-[3-oxo-1-phenyl-3-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide](/img/structure/B4945105.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)
![N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide](/img/structure/B4945115.png)

